molecular formula C13H12ClNO2 B7507314 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one

1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one

Cat. No. B7507314
M. Wt: 249.69 g/mol
InChI Key: ZAWUGYYOJCIPLT-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one, also known as Cmpd-7, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Cmpd-7 is a pyridinone derivative that has been synthesized through a variety of methods and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are important for cancer cell proliferation and survival. 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one has been shown to inhibit the activity of topoisomerase IIα, which is an enzyme that is essential for DNA replication and repair. By inhibiting the activity of topoisomerase IIα, 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one can induce DNA damage and apoptosis in cancer cells. 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one has also been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various signaling pathways that are important for cancer cell survival.
Biochemical and Physiological Effects:
1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been found to induce DNA damage and apoptosis in cancer cells, which is essential for the inhibition of cancer cell proliferation and survival. Additionally, 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and protein kinase CK2, which are involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one is its relatively straightforward synthesis method, which allows for the production of moderate to high yields. Additionally, 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one has been shown to have potential applications in scientific research, particularly in the field of cancer research. However, one of the limitations of 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one is its potential toxicity, as it has been shown to induce DNA damage and apoptosis in normal cells as well as cancer cells. Therefore, caution should be exercised when using 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one in lab experiments.

Future Directions

There are several future directions for the research of 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one. One potential direction is the investigation of its potential applications in other areas of scientific research, such as neurodegenerative diseases or infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one and its potential toxicity. Finally, the development of new analogs of 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one may lead to the discovery of more potent and selective inhibitors of cancer cell proliferation and survival.

Synthesis Methods

1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one has been synthesized through various methods, including the reaction of 2-pyridinone with 5-chloro-2-methoxybenzyl bromide in the presence of a base, such as sodium hydride or potassium carbonate. Another method involves the reaction of 5-chloro-2-methoxybenzylamine with ethyl 2-oxo-4-phenylbutyrate in the presence of a base, followed by cyclization with acetic anhydride. The synthesis of 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one is relatively straightforward and can be achieved in moderate to high yields.

Scientific Research Applications

1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. Additionally, 1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and protein kinase CK2, which are involved in cancer cell proliferation and survival.

properties

IUPAC Name

1-[(5-chloro-2-methoxyphenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-17-12-6-5-11(14)8-10(12)9-15-7-3-2-4-13(15)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWUGYYOJCIPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2C=CC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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